REACTION_CXSMILES
|
Cl[C:2]([CH2:4][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([OH:7])[CH3:6])=[CH2:3].[OH-].[Na+]>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:8]1([C:5]([OH:7])([CH3:6])[CH2:4][C:2]#[CH:3])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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ClC(=C)CC(C)(O)C1=CC=CC=C1
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Name
|
|
Quantity
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50 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
65.57 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to react at 50° C. for 30 hours
|
Duration
|
30 h
|
Type
|
CUSTOM
|
Details
|
was subjected to separation
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DISTILLATION
|
Details
|
the toluene was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant oily substance was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CC#C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |